molecular formula C16H15BrF3N5O B2755686 (5-Bromopyridin-3-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034407-55-9

(5-Bromopyridin-3-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2755686
CAS No.: 2034407-55-9
M. Wt: 430.229
InChI Key: NFIOADKETNNLOB-UHFFFAOYSA-N
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Description

The compound “(5-Bromopyridin-3-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a pyrimidine derivative . Pyrimidine derivatives have been shown to exhibit various biological activities, including antifungal activity .


Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been reported in the literature . In one study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . The synthesis typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with other reagents .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . The crystal structure of a related compound, 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid, has been reported .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, pyrimidine derivatives are known to participate in various chemical reactions. For instance, they can undergo reactions with different reagents to form new compounds .

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on similar compounds, such as dipeptidyl peptidase IV inhibitors, highlights the importance of studying the metabolism, excretion, and pharmacokinetics in various species, including rats, dogs, and humans. These studies provide insight into the compound's absorption, major metabolic pathways, and elimination, which are crucial for drug development processes (Sharma et al., 2012).

Synthesis and Antimicrobial Activity

Synthetic methodologies for creating new derivatives with potential antimicrobial properties have been explored, focusing on the synthesis of novel compounds that could offer therapeutic benefits against various microbial infections. Studies have demonstrated the antimicrobial efficacy of new chemical structures, suggesting a pathway for developing new antimicrobial agents (Hossan et al., 2012).

Analgesic and Anti-inflammatory Applications

Compounds with similar structures have been evaluated for their analgesic and anti-inflammatory activities, indicating the potential use of these chemical entities in treating pain and inflammation. Research has led to the identification of compounds with significant inhibitory activity on cyclooxygenase enzymes, displaying promising analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Anticancer Activity

Investigations into the anticancer potential of structurally related compounds have been conducted, with some derivatives showing promising results against various cancer cell lines. These studies underscore the importance of structural modifications to enhance anticancer activity, providing a foundation for further research in cancer therapeutics (Hafez et al., 2016).

Molecular Docking and Drug Design

Research has also extended to the use of molecular docking and 3D-QSAR studies to understand the interaction between similar compounds and their biological targets. These studies facilitate the design of more potent and selective inhibitors for various receptors, contributing to the drug discovery process (Brea et al., 2002).

Future Directions

Pyrimidine derivatives are of interest in the development of new drugs due to their wide range of biological activities . Future research could focus on synthesizing new pyrimidine derivatives and studying their biological activities.

Mechanism of Action

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrF3N5O/c1-10-22-13(16(18,19)20)7-14(23-10)24-2-4-25(5-3-24)15(26)11-6-12(17)9-21-8-11/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIOADKETNNLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrF3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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